N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide
Description
N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at position 1 and an acetamide moiety at position 3. The acetamide side chain includes a 2-methoxyphenyl group, which introduces steric and electronic effects critical to its molecular interactions. This compound is structurally related to kinase inhibitors and agrochemicals, with its pyrazolo-pyrimidine scaffold enabling diverse biological activity modulation .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-28-17-10-6-5-9-16(17)23-18(26)12-24-13-21-19-15(20(24)27)11-22-25(19)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQBKLJBTLDWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H17N5O3 |
| Exact Mass | 375.388 g/mol |
| InChI Key | CAQVPJJMDDBTGR-UHFFFAOYSA-N |
Pharmacological Activities
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit a broad spectrum of biological activities:
-
Anticancer Activity :
- Pyrazolo[3,4-d]pyrimidines have demonstrated significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines including prostate (PC-3) and lung (A549) cancer cells with IC50 values in the low micromolar range .
- A study highlighted that certain derivatives can induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as the PI3K/AKT and MAPK pathways .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidine derivatives act as kinase inhibitors, targeting specific pathways involved in cancer progression .
- Induction of Apoptosis : The compound may activate caspase pathways leading to programmed cell death in cancer cells .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Testing :
Comparison with Similar Compounds
Positional Isomers of Methoxy-Substituted Phenoxy Acetamides
The target compound differs from closely related analogs in the position of the methoxy group on the phenyl ring. Two key analogs include:
| Compound Name | CAS Number | Molecular Formula | Substituent Position | Molecular Weight | Key Structural Feature(s) |
|---|---|---|---|---|---|
| 2-(3-Methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | 899752-73-9 | C20H17N5O4 | 3-methoxy | 391.4 | Methoxy at meta position on phenoxy ring |
| 2-(4-Methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | 899946-28-2 | C20H17N5O4 | 4-methoxy | 391.4 | Methoxy at para position on phenoxy ring |
| Target Compound : N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide | Not Provided | C20H17N5O4 | 2-methoxy | ~391.4 (inferred) | Methoxy at ortho position on phenyl-acetamide |
Key Observations :
- Hydrogen Bonding : The methoxy group’s position influences hydrogen-bonding networks. Ortho substitution may disrupt intramolecular interactions, whereas para substitution allows for extended planar arrangements .
- Bioactivity : Positional isomerism often alters receptor binding. For example, para-substituted analogs (e.g., CAS 899946-28-2) may exhibit enhanced solubility due to symmetric charge distribution, whereas ortho-substituted derivatives (target compound) could show improved membrane permeability .
Comparison with Pyrazolo-Pyrimidine Derivatives in Agrochemicals
The pyrazolo[3,4-d]pyrimidine core is also found in agrochemicals, though substituents dictate application:
| Compound Name | Use | Key Substituents | Molecular Features |
|---|---|---|---|
| Target Compound | Research | 2-Methoxyphenyl acetamide, phenyl at N1 | Pyrazolo-pyrimidinone core with acetamide linker |
| N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) | Fungicide | 2,6-Dimethylphenyl, oxazolidinyl | Oxazolidinone ring instead of pyrimidinone |
| Flumetsulam | Herbicide | Triazolo[1,5-a]pyrimidine sulfonamide | Sulfonamide group, triazolo-pyrimidine core |
Key Differences :
Comparison with Benzo-Oxazinone Derivatives
describes a pyrimidin-4-yl benzo[b][1,4]oxazin-3(4H)-one derivative (7a-c). Differences include:
- Synthesis: The target compound’s synthesis likely involves amide coupling (similar to ’s use of Cs2CO3/DMF), whereas benzo-oxazinone derivatives require multistep cyclization .
Research Implications
- Drug Design : The ortho-methoxy substitution in the target compound may optimize kinase inhibition by balancing steric bulk and hydrogen-bonding capacity, a hypothesis supported by pyrazolo-pyrimidine pharmacophore models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
